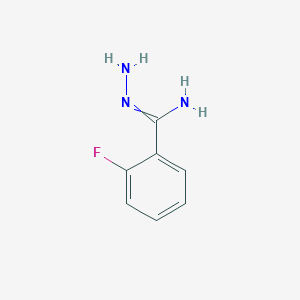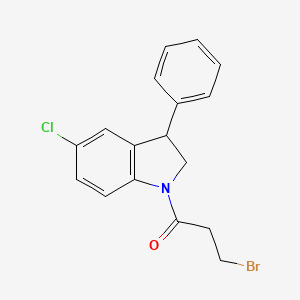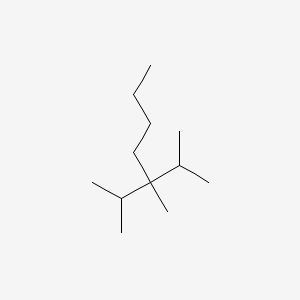
2,3-Dimethyl-3-(propan-2-yl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-3-(propan-2-yl)heptane is a branched alkane with the molecular formula C12H26. It is a fully saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is part of the larger family of alkanes, which are known for their relatively low reactivity due to the stability of the carbon-hydrogen and carbon-carbon single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-(propan-2-yl)heptane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of other branched alkanes. Catalysts such as platinum or palladium on carbon are often used in these processes, with reaction conditions including high pressures (up to 100 atm) and temperatures (200-300°C).
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3-(propan-2-yl)heptane primarily undergoes substitution reactions due to the stability of its carbon-carbon and carbon-hydrogen bonds. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.
Oxidation Reactions: Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products
Substitution: Halogenated derivatives such as this compound chloride or bromide.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions and the extent of oxidation.
Scientific Research Applications
2,3-Dimethyl-3-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored as a potential solvent or carrier for hydrophobic drugs.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3-(propan-2-yl)heptane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, potentially altering membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the stability of its carbon-carbon and carbon-hydrogen bonds, which dictate the conditions required for substitution or oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpentane
- 2,3-Dimethylhexane
- 2,3-Dimethylheptane
Uniqueness
2,3-Dimethyl-3-(propan-2-yl)heptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity profiles due to the steric effects of its branched structure.
Properties
CAS No. |
62185-39-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3-dimethyl-3-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-7-8-9-12(6,10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
IAWDNHPMOJTEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


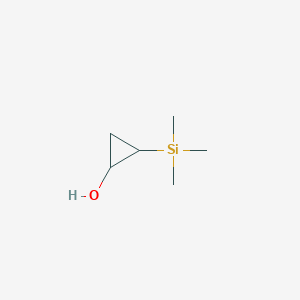

![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
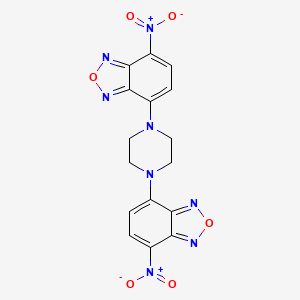
![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
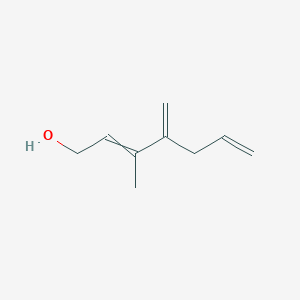
![N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14560047.png)
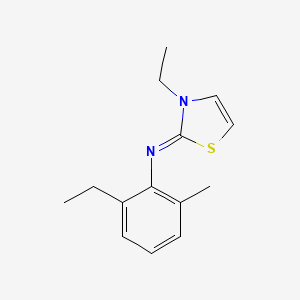
![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)
![(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14560058.png)
